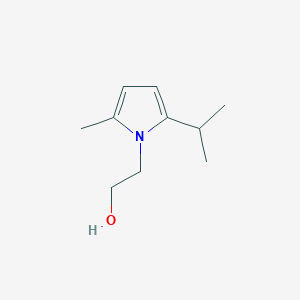
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol is an organic compound with a complex structure that includes a pyrrole ring substituted with a methyl group, an isopropyl group, and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-(1-methylethyl)-1H-pyrrole with ethylene oxide under basic conditions to introduce the ethanol group. Another method involves the reduction of 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-carboxylic acid using a reducing agent like lithium aluminum hydride to obtain the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-carboxylic acid.
Reduction: 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-carboxylic acid
- 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-methanol
- 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-amine
Uniqueness
2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol is unique due to its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
2-(2-methyl-5-propan-2-ylpyrrol-1-yl)ethanol |
InChI |
InChI=1S/C10H17NO/c1-8(2)10-5-4-9(3)11(10)6-7-12/h4-5,8,12H,6-7H2,1-3H3 |
InChI 键 |
DLDBOXTYABTPSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1CCO)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


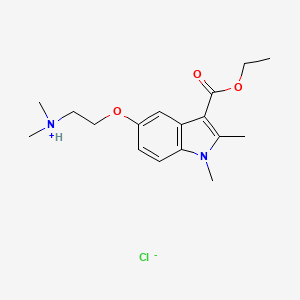
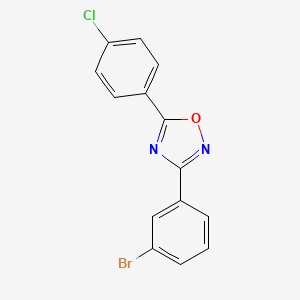
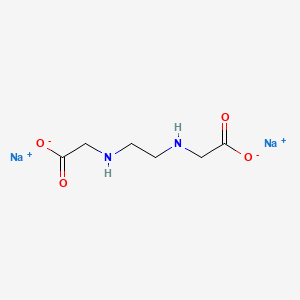
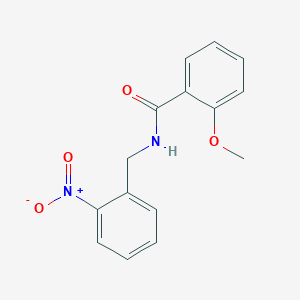

![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
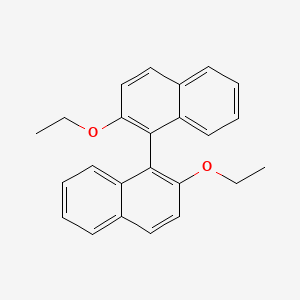

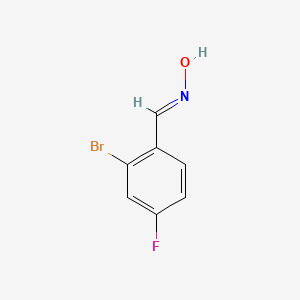
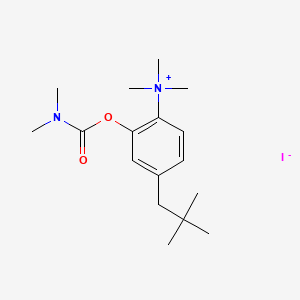
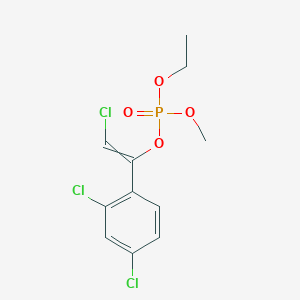

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)

